molecular formula C12H15NO2 B3030064 2-(4-Isopropoxy-3-methoxyphenyl)acetonitrile CAS No. 861069-45-6

2-(4-Isopropoxy-3-methoxyphenyl)acetonitrile

Cat. No.: B3030064
CAS No.: 861069-45-6
M. Wt: 205.25
InChI Key: QNDYSZLZQUROSI-UHFFFAOYSA-N
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Description

2-(4-Isopropoxy-3-methoxyphenyl)acetonitrile is a useful research compound. Its molecular formula is C12H15NO2 and its molecular weight is 205.25. The purity is usually 95%.
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Scientific Research Applications

Chemical Synthesis and Modification

  • Synthesis of Amides and Pyrazoles : The compound [2-Isopropyl-4-(o-methoxyphenyl)tetrahydropyran-4-yl]acetic acid, obtained from hydrolysis of a similar compound to 2-(4-Isopropoxy-3-methoxyphenyl)acetonitrile, was used to synthesize new amides and 1-acylpyrazole through interaction with various amines and pyrazole (Arutjunyan et al., 2013).

  • Generation of Aryl Enol Radical Cations : Laser flash photolysis of related compounds in acetonitrile can form aryl enol radical cations, providing insight into the reactivity and kinetics of such compounds (Schepp, 2004).

  • Preparation of Indolenines : 2-(2-Methoxyphenyl)acetonitrile derivatives are used in the synthesis of indolenines, which are important in the production of natural products and cyanine dyes (Huber, Roesslein, & Gademann, 2019).

Biological Applications

  • Antibacterial Activity : Compounds synthesized from 3-(4-isopropoxyphenyl)-3-(2-methoxyphenyl)propionitrile exhibited weak antibacterial activity, demonstrating potential biological applications (Arutyunyan et al., 2014).

  • Fluorescent Labeling : The compound 4-(2-Aminoethylamino)-N-(4-methoxyphenyl)-1,8-naphthalimide, derived from a similar chemical structure, has been used as a sensitive fluorescent labeling reagent for carnitine, showing potential in biochemical analyses (Nakaya et al., 1999).

Chemical Reactions and Properties

  • Cycloaddition Reactions : The compound (Diethoxyphosphoryl)acetonitrile oxide, related to this compound, is known for its regioselective cycloaddition to olefins, leading to valuable synthetic building blocks (Tsuge et al., 1987).

  • Sonochemistry Applications : Ultrasonic irradiation effects on non-radical reactions involving similar compounds in acetonitrile-water mixtures have been investigated, providing insights into sonochemistry beyond cavitation (Tuulmets et al., 2014).

  • Crystal Structure Analysis : The crystal structure of compounds like 2-(4-Methoxyphenyl)-3-(3,4,5-trimethoxyphenyl)acrylonitrile, related to the subject compound, has been studied for understanding molecular interactions and hydrogen bonding patterns (Kavitha et al., 2006).

Properties

IUPAC Name

2-(3-methoxy-4-propan-2-yloxyphenyl)acetonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO2/c1-9(2)15-11-5-4-10(6-7-13)8-12(11)14-3/h4-5,8-9H,6H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNDYSZLZQUROSI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=C(C=C(C=C1)CC#N)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90660718
Record name {3-Methoxy-4-[(propan-2-yl)oxy]phenyl}acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90660718
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

861069-45-6
Record name {3-Methoxy-4-[(propan-2-yl)oxy]phenyl}acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90660718
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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